molecular formula C11H14N2O B1607327 2-(4-methoxy-1H-indol-3-yl)ethanamine CAS No. 3610-35-3

2-(4-methoxy-1H-indol-3-yl)ethanamine

Cat. No. B1607327
Key on ui cas rn: 3610-35-3
M. Wt: 190.24 g/mol
InChI Key: WMBARRJMPVVQEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08044090B2

Procedure details

Combine LiAlH4 (6.78 g; 178.74 mmol; 6 eq) and anhydrous THF. Dissolve 3-(2-nitrovinyl)-4-methoxy-1H-indole (6.5 g; 29.79 mmol) in anhydrous THF and add dropwise to the LiAlH4 solution with vigorous stirring. After the addition is complete, heat to reflux. After 1 hour cool to ambient temperature and stir. After 16 hours, quench the excess LiAlH4 as described in J. Med. Chem. 1995, 38, 2050. Filter the gray suspension through celite and rinse the celite with ethyl acetate. Evaporate the filtrate in vacuo to residue. Chromatograph the residue on silica gel eluting with 1 L of CHCl3MeOH/NH4OH (95:10:1) and then 1 L of CHCl3/MeOH/NH4OH (90:10:1) as the mobile phase. Pool fractions containing the product and evaporate to give the title compound as a tan solid: 1H NMR (300 MHz, d6-DMSO): 2.96 (t, 2H); 3.42 (t, 2H); 3.83 (s, 3H); 6.42 (dd, 1H); 6.93 (m, 3H); 10.7 (s, 1H); MS (ES+): m/z 191 (M+H)+; 174 (M−NH2)+; 159 (M−OCH3)+; (ES−): m/z 189 (M−H)−.
Quantity
6.78 g
Type
reactant
Reaction Step One
Name
3-(2-nitrovinyl)-4-methoxy-1H-indole
Quantity
6.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[N+:7]([CH:10]=[CH:11][C:12]1[C:20]2[C:15](=[CH:16][CH:17]=[CH:18][C:19]=2[O:21][CH3:22])[NH:14][CH:13]=1)([O-])=O>C1COCC1>[CH3:22][O:21][C:19]1[CH:18]=[CH:17][CH:16]=[C:15]2[C:20]=1[C:12]([CH2:11][CH2:10][NH2:7])=[CH:13][NH:14]2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
6.78 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Two
Name
3-(2-nitrovinyl)-4-methoxy-1H-indole
Quantity
6.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=CC1=CNC2=CC=CC(=C12)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
TEMPERATURE
Type
TEMPERATURE
Details
heat to reflux
CUSTOM
Type
CUSTOM
Details
quench the excess LiAlH4
FILTRATION
Type
FILTRATION
Details
Filter the gray suspension through celite
WASH
Type
WASH
Details
rinse the celite with ethyl acetate
CUSTOM
Type
CUSTOM
Details
Evaporate the filtrate in vacuo to residue
ADDITION
Type
ADDITION
Details
Pool fractions containing the product
CUSTOM
Type
CUSTOM
Details
evaporate

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC=1C=CC=C2NC=C(CCN)C12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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